4-((2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
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Description
4-((2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C29H28N4O4S and its molecular weight is 528.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
Based on its structural features, it may interact with proteins or enzymes that have affinity for quinazolinone and benzamide moieties .
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures often interfere with enzymatic activities, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The presence of polar groups (such as the amide and thio groups) and non-polar groups (such as the benzene rings) in its structure suggest that it may have a balance of hydrophilic and lipophilic properties, which could influence its absorption, distribution, metabolism, and excretion .
Result of Action
Based on its potential targets and mode of action, it may modulate the activity of certain proteins or enzymes, leading to changes in cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with its targets .
Properties
IUPAC Name |
4-[[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-3-16-30-27(36)22-10-8-20(9-11-22)17-33-28(37)24-6-4-5-7-25(24)32-29(33)38-18-26(35)31-23-14-12-21(13-15-23)19(2)34/h4-15H,3,16-18H2,1-2H3,(H,30,36)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCHRDDRROBJMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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